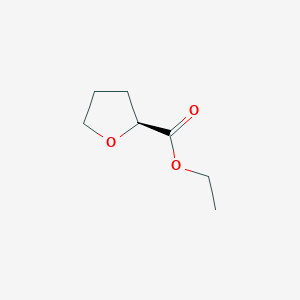
(S)-Ethyl tetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl tetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a tetrahydrofuran ring substituted with an ethyl ester group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Ethyl tetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of furfural derivatives. One common method involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation to produce methyl tetrahydrofuran-2-carboxylate. This intermediate can then be converted to this compound through further esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-efficiency hydrogenation catalysts such as Ni-SiO2. These catalysts facilitate the conversion of furfural derivatives under mild reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Conversion of esters to carboxylic acids and alcohols.
Common Reagents and Conditions
Hydrogenation: Typically performed using metal catalysts such as Ni or Pd under hydrogen gas.
Esterification: Involves the use of alcohols and acid catalysts.
Hydrolysis: Requires acidic or basic conditions to cleave the ester bond.
Major Products Formed
Hydrogenation: Produces tetrahydrofuran derivatives.
Esterification: Forms various esters depending on the alcohol used.
Hydrolysis: Yields carboxylic acids and alcohols.
Scientific Research Applications
(S)-Ethyl tetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. In hydrogenation reactions, the compound undergoes reduction at the furan ring, facilitated by metal catalysts. The ester group can participate in esterification and hydrolysis reactions, forming new chemical bonds and products .
Comparison with Similar Compounds
(S)-Ethyl tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:
Methyl tetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester group.
Tetrahydrofuran-2-carboxylic acid: Lacks the ester group, existing as a carboxylic acid.
Ethyl furan-2-carboxylate: Contains a furan ring instead of a tetrahydrofuran ring.
The uniqueness of this compound lies in its specific ester group and tetrahydrofuran ring, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
ethyl (2S)-oxolane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
GQQLWKZRORYGHY-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCO1 |
Canonical SMILES |
CCOC(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


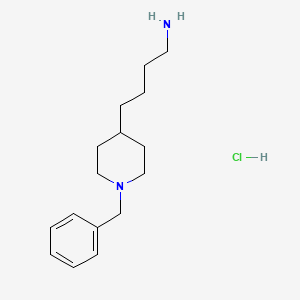
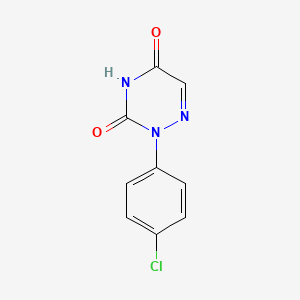
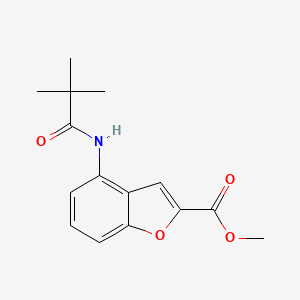
![6-Methylfuro[2,3-b]pyridine](/img/structure/B11772187.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(2-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772190.png)
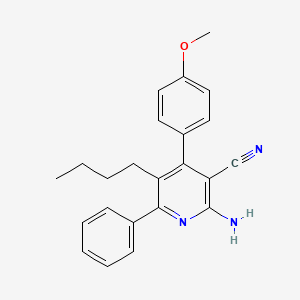
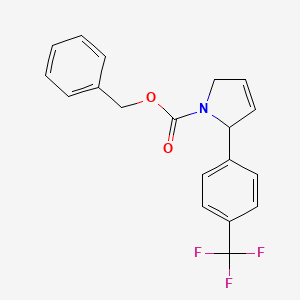
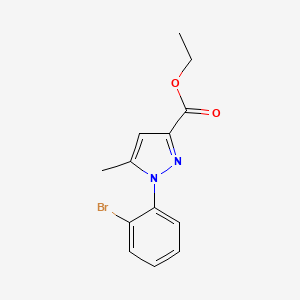
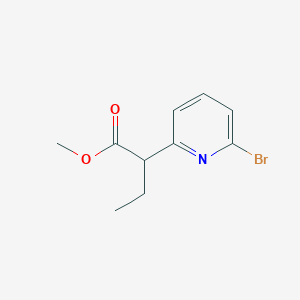
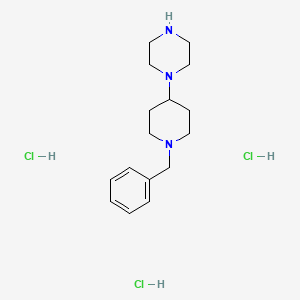
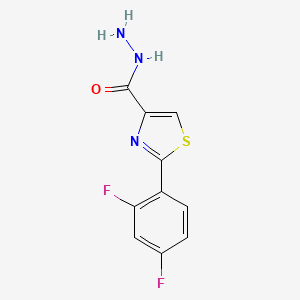
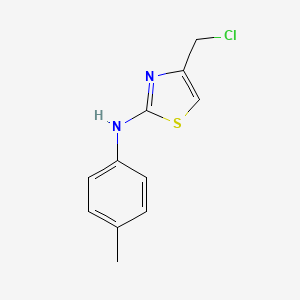

![N-(7-(4-Chlorobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11772233.png)
